Product packaging for 3-Methylquinolin-8-ol hydrochloride(Cat. No.:)

3-Methylquinolin-8-ol hydrochloride

Cat. No.: B12963191
M. Wt: 195.64 g/mol
InChI Key: ACKBYYXIYCPBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Quinoline (B57606) and 8-Hydroxyquinoline (B1678124) Derivatives Research

3-Methylquinolin-8-ol (B156217) hydrochloride belongs to the vast and well-researched family of quinoline derivatives. Quinoline, a heterocyclic aromatic organic compound, is composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. frontiersin.orgrroij.com Its derivatives have garnered significant attention in medicinal chemistry and materials science. Among the various quinoline isomers, 8-hydroxyquinoline (8-HQ), also known as oxine, is particularly noteworthy. scispace.comwikipedia.org It is a bicyclic compound consisting of a pyridine ring fused to a phenol, where the hydroxyl group is at the 8th position. mdpi.com

The defining characteristic of 8-hydroxyquinoline and its derivatives is their potent ability to chelate metal ions. scispace.comnih.gov This property is central to their diverse biological activities and applications. Most of the bioactivities of 8-HQ and its derivatives stem from this chelating ability, making them valuable for addressing conditions related to metal imbalance. nih.gov The modification of the 8-HQ scaffold through the introduction of various substituents allows for the fine-tuning of its biological and chemical properties. nih.gov

3-Methylquinolin-8-ol hydrochloride is a specific derivative where a methyl group is introduced at the 3-position of the quinoline ring system. This structural modification can influence the molecule's electronic properties, lipophilicity, and steric hindrance, thereby potentially altering its interaction with biological targets and metal ions compared to the parent 8-hydroxyquinoline. Research into this specific compound is thus a targeted exploration within the broader field of 8-hydroxyquinoline derivatives.

Significance of the Quinoline Scaffold in Contemporary Chemical Sciences

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry. rsc.orgnih.govtandfonline.com This term refers to molecular frameworks that can bind to a variety of biological targets with high affinity, making them valuable starting points for drug discovery. rsc.org The versatility of the quinoline ring system allows for functionalization at multiple positions, leading to a wide array of derivatives with diverse pharmacological activities. frontiersin.org

Quinoline and its derivatives are integral components of numerous commercially available drugs and have been investigated for a wide range of therapeutic applications, including:

Anticancer tandfonline.comnih.gov

Antimicrobial scispace.commdpi.com

Antiviral nih.gov

Antifungal scispace.commdpi.com

Antineurodegenerative nih.govresearchgate.net

Anti-inflammatory nih.gov

The significance of the quinoline scaffold also extends to materials science, where derivatives of 8-hydroxyquinoline are used as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for detecting metal ions. rroij.comscispace.com The ability to form stable complexes with metal ions is a key feature driving these applications. rroij.com The continuous exploration of new synthetic methods and the functionalization of the quinoline scaffold aim to develop novel compounds with enhanced efficacy and specificity. frontiersin.orgresearchgate.net

Academic Research Perspectives and Future Directions for this compound

Academic research on this compound is situated at the intersection of synthetic organic chemistry, medicinal chemistry, and materials science. The primary focus is on understanding how the introduction of the methyl group at the 3-position influences the established properties of the 8-hydroxyquinoline scaffold.

Future research directions for this compound are likely to include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its analogs. Detailed characterization of its physicochemical properties, including its pKa value, solubility, and metal chelation behavior with various biologically relevant metal ions.

Biological Evaluation: Screening the compound for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and neuroprotective effects. Structure-activity relationship (SAR) studies will be crucial to understand how the 3-methyl substitution impacts its biological profile compared to other 8-hydroxyquinoline derivatives. nih.gov

Mechanism of Action Studies: Investigating the underlying molecular mechanisms responsible for any observed biological activity. This could involve studying its interaction with specific enzymes, receptors, or its ability to modulate intracellular metal ion concentrations.

Materials Science Applications: Exploring its potential as a ligand in the development of new metal complexes with interesting photophysical properties for applications in OLEDs, sensors, or catalysis.

The exploration of this compound represents a focused effort to expand the chemical space of 8-hydroxyquinoline derivatives, with the potential to uncover new lead compounds for therapeutic development or novel materials with unique properties.

Data Tables

Table 1: Chemical and Physical Properties of 3-Methylquinolin-8-ol

PropertyValueSource
Molecular Formula C10H9NO nih.govuni.lu
Molecular Weight 159.18 g/mol nih.gov
CAS Number 75457-13-5 nih.govchemsrc.com
IUPAC Name 3-methylquinolin-8-ol nih.gov
Synonyms 3-methyl-8-hydroxyquinoline nih.gov
XLogP3 2.4 nih.gov
Monoisotopic Mass 159.068413911 Da nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10ClNO B12963191 3-Methylquinolin-8-ol hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

3-methylquinolin-8-ol;hydrochloride

InChI

InChI=1S/C10H9NO.ClH/c1-7-5-8-3-2-4-9(12)10(8)11-6-7;/h2-6,12H,1H3;1H

InChI Key

ACKBYYXIYCPBIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)O)N=C1.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to 3-Methylquinolin-8-ol (B156217) Hydrochloride

The construction of the 3-Methylquinolin-8-ol hydrochloride molecule can be approached through established classical methods and more recently developed synthetic routes. These strategies often involve the careful assembly of the quinoline (B57606) core followed by specific functionalization.

Multi-Step Organic Synthesis Strategies

Multi-step synthesis is a cornerstone for creating complex molecules like 3-Methylquinolin-8-ol. A common approach involves the Skraup synthesis, a classic method for producing quinolines. This reaction typically uses a substituted aromatic amine, such as m-toluidine, which reacts with glycerol (B35011) in the presence of an acid catalyst and an oxidizing agent. brieflands.com This process can yield a mixture of isomers, including 5-methylquinoline (B1294701) and 7-methylquinoline. brieflands.com Subsequent nitration of the methylquinoline mixture can selectively produce 7-methyl-8-nitroquinoline, which can then be further processed to yield the desired 3-methylquinolin-8-ol structure. brieflands.com

Another versatile method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. sid.ir This method is known for its utility in synthesizing a wide array of quinoline derivatives. sid.ir Modifications to these classical methods, such as using different starting materials or reaction conditions, allow for the synthesis of various substituted quinolines. For instance, the Betti reaction, a three-component reaction, can be employed to synthesize derivatives of 8-hydroxyquinoline (B1678124). rsc.orgnih.gov

A synthesis of 3-Methylquinolin-8-ol has been described starting from 2-aminophenol (B121084) and methacrolein. rsc.org This method provides a direct route to the target molecule. The resulting 3-methylquinolin-8-ol can then be converted to its hydrochloride salt by treatment with a solution of hydrochloric acid in a suitable solvent like dioxane. rsc.org

Table 1: Comparison of Selected Multi-Step Synthesis Strategies for Quinoline Derivatives

Synthesis Method Starting Materials Key Reagents/Conditions Primary Product(s) Reference
Skraup Synthesis m-Toluidine, Glycerol H₂SO₄, m-nitrobenzenesulfonate Mixture of 7- and 5-methylquinoline brieflands.com
Friedländer Annulation 2-Aminoaryl ketones, α-Methylene carbonyls Acid or base catalyst Substituted quinolines sid.ir
Betti Reaction 8-Hydroxyquinoline, Aldehydes, Primary amines Ethanol, room temperature 7-substituted-8-hydroxyquinolines rsc.orgnih.gov
Direct Synthesis 2-Aminophenol, Methacrolein Not specified 3-Methylquinolin-8-ol rsc.org

Regioselective Functionalization and Derivatization Approaches

Regioselective functionalization is crucial for introducing substituents at specific positions on the quinoline ring system, which is essential for tailoring the properties of the final compound. Direct C-H functionalization using transition metal catalysis has emerged as a powerful and atom-economical strategy for modifying quinolines. mdpi.comnih.gov Metals such as palladium, rhodium, and copper can catalyze the selective introduction of various functional groups onto the quinoline scaffold. mdpi.com

For instance, palladium-catalyzed C2 arylation of quinoline-N-oxide allows for the introduction of an aryl group at the 2-position with good regioselectivity. mdpi.com Magnesiation using reagents like i-PrMgCl·LiCl can also achieve chemo- and regioselective functionalization of quinolines, enabling the preparation of a wide range of polyfunctionalized derivatives. nih.gov

The hydroxyl group at the 8-position of the quinoline ring directs electrophilic aromatic substitution to the C-5 (para) and C-7 (ortho) positions. nih.gov This inherent reactivity is exploited in reactions like the Mannich reaction, where aminomethylation occurs predominantly at the C-7 position. acs.orgmdpi.com Similarly, multistep syntheses can be designed to introduce specific substituents. For example, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) yields 7-bromoquinolin-8-ol, which can be further modified. mdpi.com

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. benthamdirect.comingentaconnect.com This technique often leads to significantly shorter reaction times, higher yields, and improved purity of the final products compared to conventional heating methods. nih.govacs.org The synthesis of various quinoline derivatives has been successfully achieved using microwave irradiation, often in one-pot, multi-component reactions. acs.orgbenthamdirect.com For example, the Skraup synthesis of quinolines can be performed under microwave irradiation, which has been shown to increase reaction efficiency. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Quinoline Derivative

Parameter Conventional Heating Microwave-Assisted Synthesis Reference
Reaction Time Longer Shorter nih.gov
Reaction Yield Often lower Often higher nih.gov
Conditions Higher temperatures, longer duration Controlled temperature and pressure acs.org

Application of Nanocatalysts and Recyclable Catalytic Systems

The use of nanocatalysts offers a promising green alternative for the synthesis of quinolines, addressing many of the drawbacks of traditional catalysts, such as harsh reaction conditions and low yields. acs.org Nanocatalysts provide high surface area and reactivity, leading to more efficient chemical transformations. acs.orgtaylorfrancis.com Various metal-based nanocatalysts, including those based on copper and zinc, have been employed in quinoline synthesis. sid.irnih.gov For example, nano-flake ZnO has been used as an efficient and reusable catalyst in the Friedländer reaction under solvent-free conditions. sid.ir These catalysts can often be recovered and reused multiple times, which is both economically and environmentally advantageous. acs.org

Solvent-Free and Environmentally Benign Reaction Conditions

Moving away from hazardous organic solvents is a key goal of green chemistry. Solvent-free reaction conditions have been successfully applied to the synthesis of quinolines. sid.iracs.org These reactions are often carried out by heating a mixture of the reactants with a solid catalyst, which can simplify the work-up procedure and reduce waste. sid.ir The use of ionic liquids as a reaction medium is another green alternative to traditional solvents, as they are often non-volatile and can be recycled. nih.gov Additionally, the development of metal-free synthetic routes, which avoid the use of potentially toxic and expensive transition metals, is an active area of research. nih.gov

Named Reactions and Multi-Component Reaction Strategies

Adaptation of Friedländer, Skraup, and Doebner-Miller Syntheses

The classic syntheses of quinolines, including the Friedländer, Skraup, and Doebner-Miller reactions, have been adapted to produce a wide array of derivatives. researchgate.net These reactions form the foundation for constructing the quinoline core.

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. It is a versatile method for producing substituted quinolines. tandfonline.com

Skraup Synthesis: The Skraup synthesis is a well-known method for producing quinoline itself, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. youtube.com

Doebner-Miller Reaction: This reaction is a modification of the Skraup synthesis and allows for the synthesis of a broader range of quinoline derivatives by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net It is considered a more general method for preparing substituted quinolines. researchgate.net

While these methods are effective, they often require harsh conditions. nih.govresearchgate.net Modern adaptations focus on using milder catalysts and reaction conditions to improve their environmental profile. ijpsjournal.com

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the quinoline core, although they are not typically used for the primary synthesis of the heterocyclic ring itself. These reactions allow for the introduction of various substituents onto a pre-formed quinoline scaffold.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide, providing a versatile method for forming carbon-carbon bonds.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, enabling the introduction of alkynyl groups.

Stille Coupling: This reaction utilizes organotin compounds to couple with organic halides.

These cross-coupling reactions are instrumental in late-stage functionalization, allowing for the synthesis of complex quinoline derivatives with specific substitution patterns that would be difficult to achieve through traditional cyclization methods.

Development of Novel Multi-Component Reactions for Quinoline Scaffolds

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like quinolines from simple starting materials in a single step. tandfonline.comacs.org These reactions are characterized by high atom economy and procedural simplicity.

Several novel MCRs have been developed for the synthesis of quinoline scaffolds, often utilizing a variety of catalysts to promote the reaction. acs.org These reactions can provide access to a diverse range of substituted quinolines, including those with substitution patterns relevant to this compound. The use of MCRs aligns well with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often proceeding under milder conditions. acs.org

Reactivity Studies of the this compound Core

Electrophilic and Nucleophilic Substitution Reaction Mechanisms

Electrophilic Substitution:

The quinoline ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the benzene ring portion of the quinoline is more susceptible to electrophilic attack than the pyridine (B92270) ring. The hydroxyl group at the 8-position is an activating group and will direct incoming electrophiles primarily to the ortho and para positions (positions 7 and 5). The methyl group at the 3-position is a weakly activating group.

Nucleophilic Substitution:

The pyridine ring of the quinoline system is more susceptible to nucleophilic attack than the benzene ring, particularly at the 2- and 4-positions. The presence of the electron-donating methyl group at the 3-position and the hydroxyl group at the 8-position can influence the regioselectivity of nucleophilic substitution reactions.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are fundamental to modern chemical research. They provide a framework for modeling the electronic structure and properties of molecules with a high degree of accuracy.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometry to its lowest energy state and analyzing the resulting electronic configuration. nih.gov For quinoline (B57606) derivatives, DFT calculations are commonly performed using hybrid functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p). nih.govresearchgate.net

The process of geometry optimization involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. This optimized structure corresponds to the most stable conformation of the molecule. Analysis of the electronic structure provides information on bond lengths, bond angles, and dihedral angles. For the hydrochloride salt, the protonation at the quinoline nitrogen (N1) would lead to notable changes in the geometry of the pyridine (B92270) ring compared to its neutral parent compound, 3-methylquinolin-8-ol (B156217). researchgate.net

Table 1: Representative DFT-Calculated Geometrical Parameters for a Quinoline-Based Structure (Note: This table presents example data for a related quinoline derivative to illustrate typical DFT outputs, as specific data for 3-Methylquinolin-8-ol hydrochloride is not readily available in published literature.)

ParameterBond/AngleCalculated Value (B3LYP/6-311G)
Bond LengthO-H0.99 Å
Bond LengthC8-O1.36 Å
Bond LengthC3-C(CH3)1.51 Å
Bond AngleC7-C8-C8a119.5°
Bond AngleC2-C3-C4120.2°

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electromagnetic fields, such as light. nih.gov This method is widely used to calculate the electronic absorption spectra of organic molecules by determining the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netrsc.org

The calculations yield information on the absorption wavelength (λmax), oscillator strength (f), and the nature of the electronic transitions (e.g., π → π* or n → π*). rsc.org For quinoline derivatives, TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can predict their UV-Visible absorption spectra with good agreement with experimental data. nih.govnih.gov

Table 2: Representative TD-DFT Calculated Electronic Absorption Data (Note: This table shows illustrative data for a similar 8-hydroxyquinoline (B1678124) system to demonstrate typical TD-DFT results. Values are highly dependent on the specific molecule and solvent.)

Calculated λmax (nm)Oscillator Strength (f)Major Transition Contribution
3150.45HOMO -> LUMO (95%)
2700.32HOMO-1 -> LUMO (88%)
2450.58HOMO -> LUMO+1 (91%)

Since many chemical processes and measurements occur in solution, theoretical calculations must often account for the effects of the solvent. Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a commonly used and robust method for this purpose. researchgate.net

By incorporating an implicit solvation model, calculations of geometry, energy, and spectral properties can more accurately reflect experimental conditions. For a charged species like this compound, accounting for the stabilizing effect of a polar solvent is particularly important for obtaining meaningful theoretical results. researchgate.net

Molecular Orbital and Reactivity Descriptors Analysis

The analysis of molecular orbitals and their associated properties provides a qualitative and quantitative understanding of a molecule's chemical reactivity and stability.

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. nih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov For quinoline derivatives, the distribution and energies of these orbitals provide insight into their reaction mechanisms. researchgate.net

Table 3: Representative Frontier Molecular Orbital (FMO) Energies (Note: This table provides example energy values for a related 8-hydroxyquinoline derivative to illustrate the concept. The energies for this compound would be different.)

Molecular OrbitalEnergy (eV)
HOMO-5.85
LUMO-1.32
HOMO-LUMO Gap (ΔE)4.53

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the regions of a molecule that are rich or deficient in electron density. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would show a strong positive potential (blue) around the protonated nitrogen and the hydroxyl hydrogen, indicating these as sites for nucleophilic interaction. Negative potential (red) would be concentrated around the oxygen atom and the π-system of the aromatic rings, highlighting these as potential sites for electrophilic interaction.

Theoretical Studies of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO properties of organic molecules are often investigated using quantum chemical calculations to determine parameters like polarizability and hyperpolarizability. While theoretical studies on the NLO properties of various 8-hydroxyquinoline derivatives have been conducted, suggesting that the quinoline scaffold can be a component of NLO materials, specific theoretical data and detailed research findings for this compound are not found in the surveyed literature. acs.org The introduction of a methyl group at the 3-position and the formation of a hydrochloride salt would influence the electron distribution and molecular geometry, thereby affecting the NLO response, but quantitative computational studies on these effects for this specific compound appear to be unpublished.

Intermolecular Interactions and Bonding Analysis

The analysis of intermolecular and intramolecular interactions is fundamental to understanding the crystal packing, stability, and reactivity of a compound.

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Studies

Noncovalent interaction (NCI) analysis, based on the electron density and its reduced density gradient (RDG), is a valuable method for visualizing and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. scielo.org.mxresearchgate.net Such interactions are critical in determining the solid-state structure of this compound. However, specific NCI/RDG analyses detailing the interaction patterns within the crystal lattice of this compound are not available in the reviewed literature.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools used to visualize regions of high electron localization, providing insights into chemical bonding and the distribution of electron pairs (e.g., covalent bonds and lone pairs). mdpi.com This analysis would be instrumental in understanding the electronic structure of the 3-methylquinoline (B29099) ring system. Despite the utility of these methods, specific ELF and LOL analyses for this compound have not been reported in the literature surveyed.

Natural Bond Order (NBO) Analysis of Donor-Acceptor Interactions

Natural Bond Order (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, including the quantification of donor-acceptor interactions, charge transfer, and hyperconjugative effects. This analysis would elucidate the influence of the methyl group and the hydroxyl group on the electronic properties of the quinoline core. No specific NBO analysis for this compound was found in the public domain.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are essential in drug discovery for predicting the activity of new compounds. While QSAR studies have been performed on various sets of quinoline derivatives for different biological targets, a specific QSAR model that includes this compound or a closely related series of compounds is not described in the available research. nih.govresearchgate.net

In Silico Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into potential biological activity. The 8-hydroxyquinoline scaffold is known for its metal-chelating properties and is a feature of many biologically active compounds. nih.govmdpi.com Docking studies have been conducted on numerous quinoline derivatives to explore their potential as inhibitors for various enzymes and receptors. nih.govresearchgate.netresearchgate.net However, specific in silico molecular docking and simulation studies detailing the interactions of this compound with a particular biological target are not documented in the reviewed scientific papers.

Coordination Chemistry of 3 Methylquinolin 8 Ol Hydrochloride

Chelation Properties and Metal Complex Formation

3-Methylquinolin-8-ol (B156217), also known as 3-methyl-8-hydroxyquinoline, is a derivative of 8-hydroxyquinoline (B1678124) (oxine). nih.gov The parent compound, 8-hydroxyquinoline, is a well-established chelating agent, capable of forming stable complexes with a wide array of metal ions. nih.govresearchgate.netwikipedia.org This chelating ability is attributed to the presence of a hydroxyl group at the 8-position and a nitrogen atom in the quinoline (B57606) ring, which act as donor sites for metal coordination. scirp.orgscirp.org

N,O-Bidentate Ligand Behavior

Similar to its parent compound, 3-Methylquinolin-8-ol acts as a monoprotic bidentate ligand. scirp.org The deprotonated form of the molecule coordinates to a metal center through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring. This N,O-bidentate coordination is a hallmark of 8-hydroxyquinoline and its derivatives. scirp.orgscirp.org The formation of these chelate rings significantly enhances the stability of the resulting metal complexes.

Synthesis and Characterization of Metal Chelates with Transition and Main Group Metals

The synthesis of metal complexes with 8-hydroxyquinoline derivatives, including 3-Methylquinolin-8-ol, is generally straightforward. These complexes are typically prepared by reacting the ligand with a metal salt in a suitable solvent. arabjchem.orgnih.gov The resulting metal chelates can be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

A variety of metal complexes with 8-hydroxyquinoline and its derivatives have been synthesized and studied, involving transition metals such as copper(II), zinc(II), and ruthenium(II), as well as main group metals like aluminum(III). scirp.orgnih.gov For instance, the synthesis of copper(II) and zinc(II) complexes with novel Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline has been reported. nih.gov These complexes were characterized using techniques like FTIR, UV-visible spectroscopy, NMR, and single-crystal X-ray diffraction. nih.gov

The formation of complexes with different metal ions can lead to varying coordination geometries and properties. For example, complexes of 8-hydroxyquinoline with Cu(II) have been found to exhibit square-planar geometry, while those with other divalent metals may adopt an octahedral geometry, often by coordinating water molecules. scirp.orgscirp.org

Structural Aspects of 3-Methylquinolin-8-ol Hydrochloride Metal Complexes

The structural elucidation of metal complexes is crucial for understanding their chemical behavior and potential applications. Techniques such as single-crystal X-ray diffraction provide definitive information about the coordination geometry and the oxidation state of the central metal ion.

Elucidation of Coordination Geometries and Oxidation States

The coordination geometry around the metal center in 8-hydroxyquinoline complexes can vary depending on the metal ion and the stoichiometry of the complex. Common geometries include tetrahedral, square planar, and octahedral. scirp.orgresearchgate.netmdpi.com For instance, four-coordinate metal complexes often involve two molecules of the 8-hydroxyquinoline ligand per metal atom, while six-coordinate complexes typically bind three ligand molecules. scispace.com

Quantum chemical calculations have also been employed to analyze the coordination geometries in transition metal complexes. mdpi.com These theoretical studies can provide insights into the electronic structure and stability of different coordination arrangements.

Influence of Substituents on Coordination Modes and Stability

Studies on various substituted 8-hydroxyquinoline derivatives have shown that the nature and position of the substituent can modulate the biological and chemical properties of the resulting metal complexes. nih.govmdpi.com

Catalytic Applications of this compound Metal Complexes

Metal complexes of 8-hydroxyquinoline and its derivatives have shown promise as catalysts in various organic reactions. The catalytic activity is often attributed to the ability of the metal center to coordinate with substrates and facilitate their transformation.

While specific catalytic applications of this compound complexes are not extensively documented in the provided search results, related complexes have been investigated as catalysts. For example, mixed ligand complexes of Co(II) with 8-hydroxyquinoline and amino acids have been used as homogeneous catalysts for the hydrolysis of esters. iosrjournals.org The catalytic efficiency in such systems depends on factors like the stability of the complex and the nature of the metal ion and ligands. iosrjournals.org The development of new catalytic systems based on 8-hydroxyquinoline derivatives remains an active area of research.

Investigation in Organic Transformations (e.g., Oxidation Reactions, Benzimidazole (B57391) Synthesis)

Quinoline derivatives are participants in various organic transformations. For instance, 3-methylquinoline (B29099) can undergo oxidation to produce quinoline-3-carboxylic acid using oxidizing agents like potassium permanganate.

In the realm of heterocyclic synthesis, the creation of benzimidazoles is a significant area of research. Benzimidazole is a bicyclic aromatic compound formed from the fusion of benzene (B151609) and imidazole (B134444) rings. nih.gov The synthesis typically involves a condensation reaction between an ortho-phenylenediamine and a carboxylic acid or an aldehyde. nih.gov While not always direct catalysts themselves, the principles of coordination chemistry involving quinoline-like structures are relevant. For example, improved processes for synthesizing key intermediates for drugs like Dabigatran etexilate, a benzimidazole derivative, utilize metal-based reagents like Fe-acetic acid or Fe-hydrochloric acid for reduction steps. google.com

Research on Asymmetric Catalysis Using Chiral Quinoline Motifs

The development of chiral ligands is central to asymmetric catalysis, which aims to synthesize specific enantiomers of a chiral product. The 8-hydroxyquinoline scaffold is a valuable platform for designing such ligands. Researchers have synthesized a variety of chiral 8-hydroxyquinoline derivatives, which can then be used to form chiral metal complexes. nih.gov These complexes are investigated for their potential to catalyze asymmetric reactions, leveraging the defined three-dimensional space created by the chiral ligand around the metal center to control the stereochemical outcome of a reaction.

Luminescent and Sensing Properties of Metal Chelates

While 8-hydroxyquinoline and its derivatives are typically non-fluorescent on their own, many of their metal complexes exhibit intense fluorescence. uci.edu This property has led to their extensive investigation as fluorescent chemosensors for metal ion detection.

Fluorescence Enhancement Mechanisms Upon Metal Ion Binding

The fluorescence of 8-hydroxyquinoline derivatives upon metal chelation is a result of several factors, including ligand-to-metal charge transfer, increased structural rigidity, and prevention of non-radiative decay pathways. When the ligand binds to a metal ion, a rigid complex is formed, which can enhance the quantum yield of fluorescence.

However, the nature of the metal ion is critical. Paramagnetic metal ions like copper (Cu²⁺) and nickel (Ni²⁺) often quench fluorescence through energy or electron-transfer processes. dtic.mil In contrast, diamagnetic metal ions frequently lead to a significant increase in fluorescence intensity. For example, a chemosensor based on an 8-hydroxyquinoline derivative showed a dramatic 12-fold increase in luminescence upon binding to mercury (Hg²⁺). dtic.mil Smaller enhancements were observed with cadmium (Cd²⁺), zinc (Zn²⁺), and magnesium (Mg²⁺). dtic.mil A comprehensive study of 8-hydroxyquinoline-5-sulfonic acid (HQS) found that 42 out of 78 tested metal species formed fluorescent chelates, with the cadmium complex being particularly intense in aqueous solutions. uci.edu

Development as Fluorescent Chemosensors for Specific Metal Ions

The selective fluorescence enhancement with specific metal ions has driven the development of specialized chemosensors. By modifying the 8-hydroxyquinoline structure, researchers can tune the sensor's selectivity and sensitivity.

A notable example is a sensor designed with 8-hydroxyquinoline moieties that demonstrates high selectivity for mercury ions (Hg²⁺), even in the presence of potentially interfering cations. dtic.mil The binding of Hg²⁺ to this sensor results in a strong fluorescent signal, a feature that is advantageous for reducing false positives in detection assays. dtic.mil The development of such sensors is crucial for environmental monitoring and biological applications where tracking specific metal ions is important.

Below is a table summarizing the fluorescent response of various metal ions when complexed with 8-hydroxyquinoline derivatives, based on reported research findings.

Metal IonFluorescent ResponseReference
Hg²⁺ Strong fluorescence enhancement dtic.mil
Cd²⁺ Strong fluorescence; often the most intense uci.edudtic.mil
Zn²⁺ Strong fluorescence enhancement uci.edudtic.mil
Mg²⁺ Moderate fluorescence enhancement uci.edudtic.mil
Sc³⁺, Y³⁺, La³⁺ Strong fluorescence uci.edu
Cu²⁺, Ni²⁺ Fluorescence quenching (non-luminescent) dtic.mil
Fe³⁺ Acts as a powerful quencher of other complexes uci.edu
Ba²⁺ Marginally fluorescent uci.edu

Research into Biological Mechanisms of Metal Complexes (In Vitro)

The biological activity of 8-hydroxyquinoline derivatives is often linked to their ability to chelate metal ions. researchgate.netnih.gov This interaction can disrupt essential metal-dependent processes in pathogens.

Anti-Microbial Activity and Mechanisms of Metal Chelates

Metal chelates of 8-quinolinols have demonstrated significant antimicrobial properties against a range of bacteria and fungi. nih.govnih.gov The antimicrobial action is often attributed to the metal complex itself rather than the free ligand. nih.gov

One of the primary proposed mechanisms is the chelation of essential metal ions, such as iron, which deprives the microbes of vital nutrients required for growth and proliferation. nih.gov The lipophilic nature of the 8-hydroxyquinoline scaffold allows the complex to penetrate microbial cell membranes. Once inside, it can disrupt cellular functions. For instance, copper (II) chelates of 8-quinolinols have shown excellent antifungal and good antibacterial properties. nih.govnih.gov Studies have tested these complexes against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria, as well as fungi like Candida albicans. scirp.orgelsevierpure.com The activity of these metal complexes is often potent, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial efficacy. elsevierpure.com

The table below lists some of the microorganisms against which metal chelates of 8-hydroxyquinoline and its derivatives have shown activity in vitro.

MicroorganismTypeActivity of Metal ChelateReference
Staphylococcus aureus Gram-positive BacteriaInhibitory activity observed elsevierpure.com
Enterococcus faecalis Gram-positive BacteriaInhibitory activity observed elsevierpure.com
Escherichia coli Gram-negative BacteriaGrowth inhibition reported scirp.org
Pseudomonas aeruginosa Gram-negative BacteriaGrowth inhibition reported scirp.org
Candida albicans FungusInhibitory activity observed scirp.orgelsevierpure.com
Mycobacterium tuberculosis BacteriaGood antituberculosis activity (cloxyquin) nih.gov

In Vitro Anti-Proliferative Research in Cancer Cell Lines

The anticancer potential of 8-hydroxyquinoline derivatives, including 3-methylquinolin-8-ol, has been a subject of significant research interest. The therapeutic effects of these compounds are often linked to their ability to chelate metal ions. rsc.org The coordination of these ligands with various metal ions can lead to the formation of complexes with significant anti-proliferative activity against a range of cancer cell lines.

Research has explored the cytotoxic effects of metal complexes involving substituted 8-hydroxyquinoline ligands. For instance, a new iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol as a ligand, [Fe(ClMQ)2Cl], demonstrated notable cytotoxicity across several human tumor cell lines. nih.gov The half-maximal inhibitory concentration (IC50) values indicated that the Hep-G2 cell line was particularly sensitive to this complex. nih.gov The study suggested that the complex's cytotoxic effect stems from its ability to induce apoptosis. nih.gov

Table 1: IC50 Values of Iron Complex [Fe(ClMQ)2Cl] against Various Cancer Cell Lines

Cell Line IC50 (μM)
Hep-G2 (Liver Cancer) 5.04
BEL-7404 (Liver Cancer) 10.23
NCI-H460 (Lung Cancer) 14.35
A549 (Lung Cancer) 11.56
T-24 (Bladder Cancer) 12.87

Data sourced from a study on a new iron(III) complex with 5,7-dichloro-2-methyl-8-quinolinol ligands. nih.gov

In another comprehensive study, the anti-proliferative effects of seven six-coordinate oxovanadium(V) complexes with substituted 8-hydroxyquinoline ligands were investigated against human colon carcinoma (HCT116) and human ovarian carcinoma (A2780) cell lines. rsc.orgnih.gov Among the tested compounds was [VO(OMe)(5,7-(Me)2-quin)2], a complex with a dimethyl-substituted quinoline ligand. The study found that the cytotoxicity of these oxovanadium(V) complexes in the A2780 cell line was higher than that of the widely used chemotherapy drug, cisplatin. rsc.orgnih.gov It was also noted that substituents on the 8-hydroxyquinoline backbone influenced the anti-proliferative effect of the vanadium complexes. rsc.orgnih.gov

Table 2: IC50 Values (μM) of an Oxovanadium(V) Complex after 48h Exposure

Compound HCT116 (Colon Carcinoma) A2780 (Ovarian Carcinoma)
[VO(OMe)(5,7-(Me)2-quin)2] 24.1 ± 1.2 10.9 ± 0.5

Data from a study on vanadium complexes bearing 8-hydroxyquinoline-based ligands. rsc.org

Furthermore, iridium(III) complexes containing substituted 2-methyl-8-hydroxyquinoline ligands have also been synthesized and evaluated for their antitumor activities. Two such complexes, [Ir(L1)(bppy)2] (Br-Ir), with 5,7-dibromo-2-methyl-8-hydroxyquinoline as the primary ligand, and [Ir(L2)(bppy)2] (Cl-Ir), with 5,7-dichloro-2-methyl-8-hydroxyquinoline, were shown to inhibit the activity of Hep-G2 cancer cells. researchgate.net The study indicated that these iridium complexes localized in the mitochondria, leading to mitochondrial damage. researchgate.net

The broad pharmacological activity of 8-hydroxyquinoline and its derivatives is well-documented, with applications ranging from antimicrobial to anticancer therapies. rsc.org The ability of these compounds to act as metal chelators is considered central to their therapeutic effects. rsc.orgnih.gov

Applications in Materials Science Research

Organic Light-Emitting Diodes (OLEDs) Component Research

The family of 8-hydroxyquinoline (B1678124) compounds is foundational to the development of Organic Light-Emitting Diodes (OLEDs). researchgate.net The most prominent example is Tris(8-hydroxyquinolinato)aluminum (Alq3), a metal complex that has become a benchmark material used as both an emitter and an electron transport layer in OLED devices. scirp.orgiitk.ac.in The high thermal stability, excellent electronic properties, and strong luminescence of metalloquinolates like Alq3 have driven their extensive application.

Table 1: Characteristics of OLEDs Incorporating 8-Hydroxyquinoline Derivatives

Compound/Device Structure Role of 8-HQ Derivative Emission Color Reported Emission Wavelength Reference
Tris(8-hydroxyquinolinato)aluminum (Alq3) Emitter & Electron Transport Green ~520 nm bibliotekanauki.pl
(Me-HQ-H)[ZnI₂(Me-HQ)] (2-methyl derivative) Dopant Emitter Green 517 nm - 539 nm
Alq3 in PMMA matrix (0.1% concentration) Emitter Blue 480 nm iitk.ac.in
ITO/PEDOT:PSS/Alq3:PVK/Ca/Al Active Emitting Layer Green 520 nm bibliotekanauki.pl

Fluorescent Probes and Bio-Imaging Agents

The inherent fluorescence of the 8-hydroxyquinoline core is another of its key features, which is leveraged in the development of chemosensors. scispace.com The parent molecule is weakly fluorescent, but upon chelation with metal ions, its structure becomes more rigid, leading to a significant increase in fluorescence emission. semanticscholar.orgscispace.com This "turn-on" fluorescence mechanism makes 8-HQ derivatives excellent candidates for detecting specific metal ions. scirp.org

Derivatives of 8-hydroxyquinoline have been successfully developed as fluorescent sensors for tracking metal ions within living cells. semanticscholar.org A significant area of research has been the detection of magnesium (Mg²⁺), a crucial ion in many biological processes. nih.gov To achieve selectivity, researchers have synthesized molecules that couple 8-hydroxyquinoline units to a diaza-18-crown-6 macrocycle. researchgate.net These DCHQ (diaza-18-crown-6 hydroxyquinoline) derivatives bind to Mg²⁺ with high affinity and show a strong increase in fluorescence upon binding. nih.gov

Crucially, these probes exhibit high selectivity for Mg²⁺ over other biologically relevant cations like Ca²⁺ and are not significantly affected by pH changes within the physiological range. nih.gov This has enabled their use in confocal microscopy to map the distribution and movement of Mg²⁺ inside live cells, providing a valuable tool for studying cellular regulation. researchgate.netresearchgate.net Other research has involved incorporating the 8-hydroxyquinoline moiety onto a rhodamine platform to create a highly sensitive and selective "off-on" probe for mercury ions (Hg²⁺), which has also been successfully applied for imaging in living cells. nih.gov

Table 2: Properties of 8-Hydroxyquinoline-Based Fluorescent Probes

Probe Name/Structure Target Analyte Key Feature Detection Limit Application Reference
Diaza-18-crown-6 hydroxyquinoline (DCHQ) Mg²⁺ High affinity (Kd = 44-73 µM) and selectivity over Ca²⁺ Not specified Total Mg²⁺ assessment and imaging in live cells nih.gov
Rhodamine-8-hydroxyquinoline (RHOQ) Hg²⁺ 550-fold fluorescence enhancement ("off-on" switch) 9.67 × 10⁻⁸ M Detection of Hg²⁺ in living cells nih.gov
5-carboxy-8-hydroxyquinoline Fe(II) in enzymes Binds to active-site iron Not specified Histone demethylase inhibitor nih.gov

While 8-hydroxyquinoline is noted to be an antifungal transcription inhibitor, indicating an interaction with biological processes involving DNA, specific research on the application of 3-Methylquinolin-8-ol (B156217) hydrochloride or its close derivatives as direct DNA labeling agents or interaction probes is not prominently documented in the available scientific literature. wikipedia.org

Research into Corrosion Inhibition Mechanisms

Heterocyclic compounds based on 8-hydroxyquinoline are recognized as effective corrosion inhibitors for metals, particularly mild steel, in acidic environments like hydrochloric acid. scirp.orgnajah.edu Their inhibitory action stems from their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. tandfonline.com This adsorption is facilitated by the presence of nitrogen and oxygen heteroatoms and π-electrons in the quinoline (B57606) rings, which can interact with the vacant d-orbitals of iron atoms. tandfonline.commdpi.com

Studies on various 8-HQ derivatives show that they function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. tandfonline.commdpi.com The adsorption process typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. tandfonline.com The effectiveness of the inhibition increases with the concentration of the inhibitor. najah.edu For example, studies on novel quinoxaline (B1680401) derivatives bearing an 8-hydroxyquinoline group reported inhibition efficiencies as high as 96% at a concentration of 5 × 10⁻³ mol/L. mdpi.com Similarly, other synthesized 8-HQ derivatives have achieved efficiencies of 95-96% at a 10⁻³ M concentration. najah.edu The protective film formation has been confirmed by surface analysis techniques like Scanning Electron Microscopy (SEM). tandfonline.commdpi.com

Table 3: Performance of 8-Hydroxyquinoline Derivatives as Corrosion Inhibitors for Mild Steel in 1 M HCl

Inhibitor Compound Optimal Concentration Inhibition Efficiency (η%) Adsorption Isotherm Reference
(8-hydroxyquinolin-5-yl) methyl-4-chlorobenzoate (Q1) 10⁻³ M 96% Langmuir najah.edu
1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) 5 × 10⁻³ M 96% Langmuir mdpi.com
5-[(dodecylthio)methyl]-8-quinolinol Not specified 98.71% Not specified acs.org
Diethyl 1,1-(...dihydropyridine-3,5-diyl) diethanone (P1) 10⁻³ M 97.0% Langmuir tandfonline.com

Exploration in Advanced Functional Materials Development

The 8-hydroxyquinoline scaffold is a privileged structure for the development of advanced functional materials due to its chemical versatility and robust properties. researchgate.netmdpi.com By modifying the core structure, researchers can create materials with tailored electronic, optical, or chemical-sensing capabilities.

One approach involves attaching the 8-hydroxyquinoline moiety to polymer backbones. For instance, 8-hydroxyquinoline has been chemically bonded to the side chains of polysulfone. researchgate.net This creates a solid-state chelating material that can then form complexes with metal ions like aluminum(III), potentially leading to new luminescent polymers or materials for metal ion extraction. researchgate.net The development of such functionalized polymers combines the processability and mechanical strength of the polymer with the specific functionality of the 8-HQ group. researchgate.net The ability to create isosteres—molecules with similar shapes but different electronic properties—of 8-hydroxyquinoline is also being explored to design new scaffolds for metalloenzyme inhibitors, expanding the chemical diversity and improving the properties of potential therapeutic agents. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.